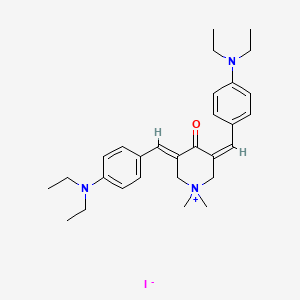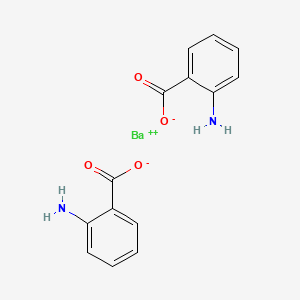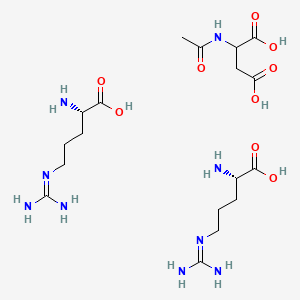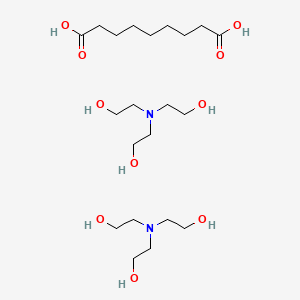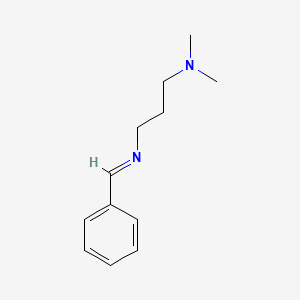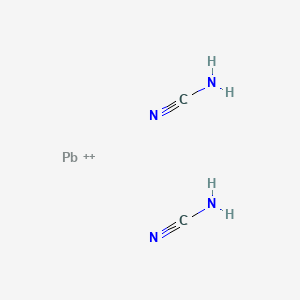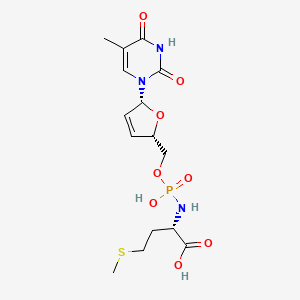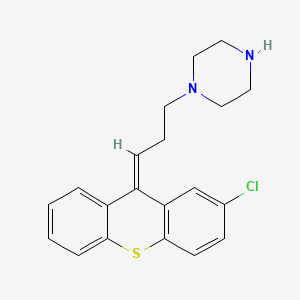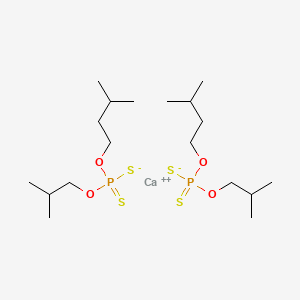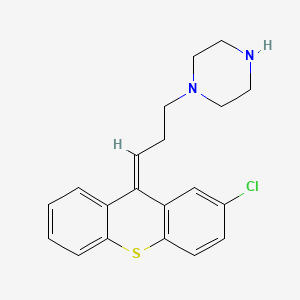
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes a piperazine ring and a thioxanthene moiety. It is often used in the synthesis of pharmaceuticals and other chemical products due to its versatile chemical properties .
Preparation Methods
The synthesis of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- typically involves multiple steps. One common synthetic route includes the following steps :
Synthesis of Thioxanthene Ester: The initial step involves the synthesis of a thioxanthene ester.
Chlorination Reaction: The thioxanthene ester undergoes a chlorination reaction to introduce the chlorine atom.
Catalytic Amidation: The chlorinated thioxanthene ester is then subjected to catalytic amidation to form the desired product.
Reaction with Piperazine: Finally, the product is reacted with piperazine to yield Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of antipsychotic drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- involves its interaction with specific molecular targets . It acts as an antagonist at D1 and D2 dopamine receptors, which are involved in the regulation of neurotransmission in the brain. By blocking these receptors, the compound can modulate dopamine levels and exert its therapeutic effects, particularly in the treatment of psychiatric disorders.
Comparison with Similar Compounds
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- can be compared with other similar compounds, such as :
Zuclopenthixol: Another thioxanthene derivative with similar antipsychotic properties.
Chlorprothixene: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Trifluoromethylthioxanthene derivatives: These compounds have similar structures but differ in their substituents, leading to variations in their chemical and biological activities.
The uniqueness of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- lies in its specific substitution pattern and its potent activity as a dopamine receptor antagonist.
Properties
CAS No. |
75013-63-7 |
|---|---|
Molecular Formula |
C20H21ClN2S |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
1-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine |
InChI |
InChI=1S/C20H21ClN2S/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23/h1-2,4-8,14,22H,3,9-13H2/b16-5- |
InChI Key |
SLTQOJGWYUTULB-BNCCVWRVSA-N |
Isomeric SMILES |
C1CN(CCN1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
